molecular formula C15H22Cl2N2 B1662696 BD 1008 CAS No. 138356-08-8

BD 1008

Cat. No.: B1662696
CAS No.: 138356-08-8
M. Wt: 301.3 g/mol
InChI Key: ASGIQUHBAVIOTI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BD 1008 interacts with the δ1-receptor, exhibiting a high binding affinity with a Ki value of 0.34 nM . This interaction suggests that this compound plays a role in biochemical reactions involving the δ1-receptor. The nature of these interactions is likely to involve binding to the receptor, leading to changes in the receptor’s activity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It is active both in vivo and in vitro, suggesting that it can influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the δ1-receptor . As a selective δ1-receptor antagonist, this compound binds to this receptor, potentially inhibiting or activating enzymes and causing changes in gene expression

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been suggested that this compound has significant effects in vivo

Metabolic Pathways

Given its interaction with the δ1-receptor, it is likely that this compound is involved in pathways related to this receptor

Transport and Distribution

Given its solubility in water , it is likely that this compound can be transported and distributed within cells and tissues via aqueous solutions

Subcellular Localization

Given its interaction with the δ1-receptor , it is likely that this compound is localized to areas of the cell where this receptor is present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BD 1008 typically involves the reaction of 3,4-dichlorophenylacetonitrile with N-methyl-2-(1-pyrrolidinyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BD 1008 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BD 1008 is unique due to its specific structural features and its ability to interact with kappa-opioid receptors in a distinct manner. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIQUHBAVIOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160639
Record name BD 1008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138356-08-8
Record name N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138356-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BD 1008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BD 1008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BD-1008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCY43QE7FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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